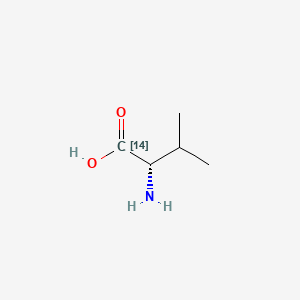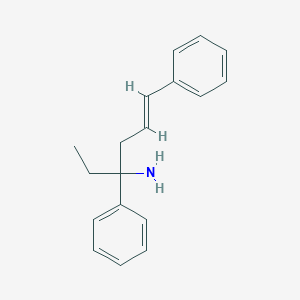
1-Ethyl-1,4-diphenylbut-3-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1,4-diphenylbut-3-enylamine is an organic compound with the molecular formula C18H21N It is characterized by its unique structure, which includes an ethyl group, two phenyl rings, and an amine group attached to a butenyl chain
Méthodes De Préparation
The synthesis of 1-Ethyl-1,4-diphenylbut-3-enylamine typically involves several steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 1,4-diphenylbut-3-en-2-one with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires careful control of temperature and pressure to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield.
Analyse Des Réactions Chimiques
1-Ethyl-1,4-diphenylbut-3-enylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces amines or alcohols .
Applications De Recherche Scientifique
1-Ethyl-1,4-diphenylbut-3-enylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development or as an active ingredient in therapeutic formulations.
Mécanisme D'action
The mechanism of action of 1-Ethyl-1,4-diphenylbut-3-enylamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl rings may participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
1-Ethyl-1,4-diphenylbut-3-enylamine can be compared to other similar compounds, such as:
1-Phenyl-1-butene: Lacks the ethyl and amine groups, resulting in different chemical properties and reactivity.
1,4-Diphenylbutane: Similar structure but lacks the double bond and amine group, leading to different applications and reactivity.
1-Ethyl-1,4-diphenylbutane:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it suitable for a variety of applications.
Propriétés
Formule moléculaire |
C18H21N |
|---|---|
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
(E)-3,6-diphenylhex-5-en-3-amine |
InChI |
InChI=1S/C18H21N/c1-2-18(19,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-14H,2,15,19H2,1H3/b12-9+ |
Clé InChI |
UJYAPCYKCSLGDL-FMIVXFBMSA-N |
SMILES isomérique |
CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N |
SMILES canonique |
CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




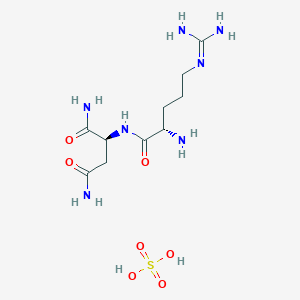
![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)


![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)
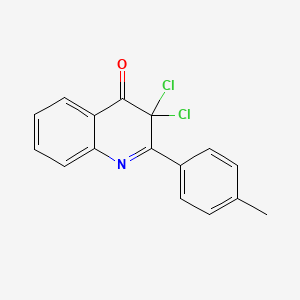

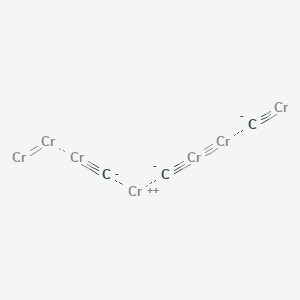
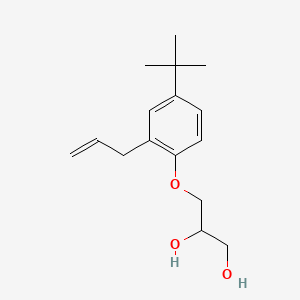
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
